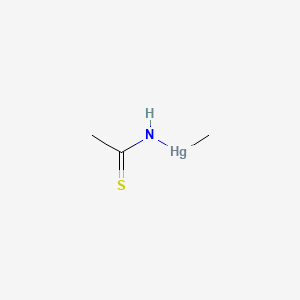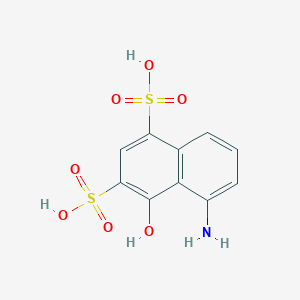
5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid: is an organic compound with the molecular formula C10H9NO7S2 and a molecular weight of 319.31 g/mol . It is a derivative of naphthalene, substituted with amino, hydroxyl, and disulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the disulfonation of naphthalene with oleum, followed by further sulfonation to obtain the desired disulfonic acid derivative . The reaction conditions often include controlled temperatures and the use of strong acids like sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydroxyl derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as sulfuric acid, nitric acid, and various halogens are employed.
Major Products: The major products formed from these reactions include various naphthalene derivatives, such as quinones, amines, and substituted naphthalenes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid is used as a precursor in the synthesis of dyes and pigments. It serves as an intermediate in the production of azo dyes, which are widely used in textile and printing industries .
Biology and Medicine: This compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is also used in the development of diagnostic reagents and pharmaceuticals .
Industry: In industrial applications, it is utilized in the manufacture of specialty chemicals, including surfactants and corrosion inhibitors. Its unique chemical properties make it valuable in various formulations .
Mecanismo De Acción
The mechanism of action of 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonic acid groups enable it to form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and influence various biochemical pathways .
Comparación Con Compuestos Similares
- 1-Amino-8-naphthol-2,4-disulfonic acid
- Naphthalene-1,5-disulfonic acid (Armstrong’s acid)
- 2-Amino-5-naphthol-1,7-disulfonic acid
Comparison: Compared to these similar compounds, 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, its combination of amino and hydroxyl groups enhances its reactivity and solubility, making it particularly useful in dye synthesis .
Propiedades
Número CAS |
74165-63-2 |
|---|---|
Fórmula molecular |
C10H9NO7S2 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
5-amino-4-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-6-3-1-2-5-7(19(13,14)15)4-8(20(16,17)18)10(12)9(5)6/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
Clave InChI |
REQKPLYMJDCARD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


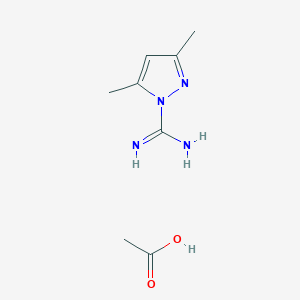
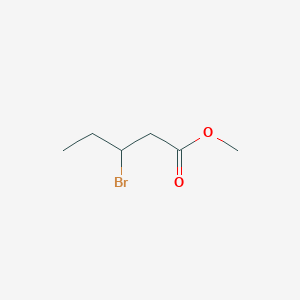

![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
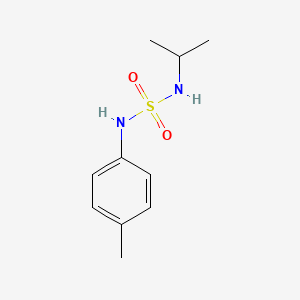

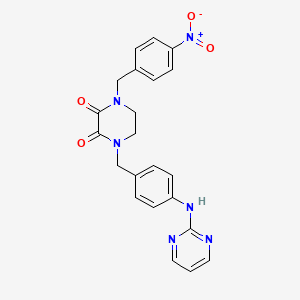
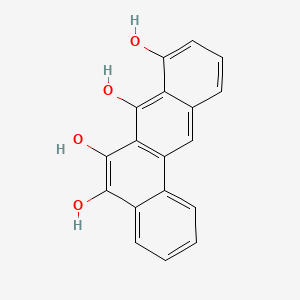
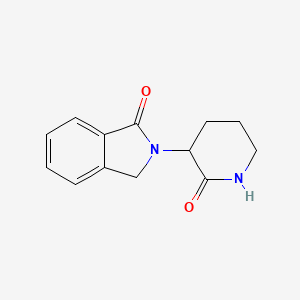
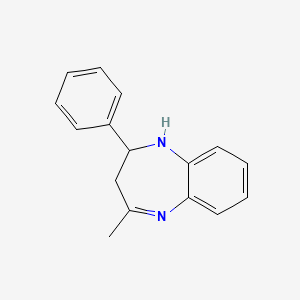
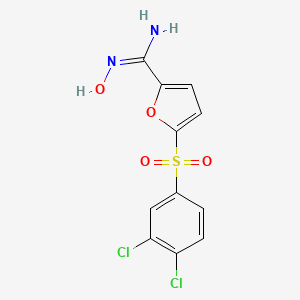
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
